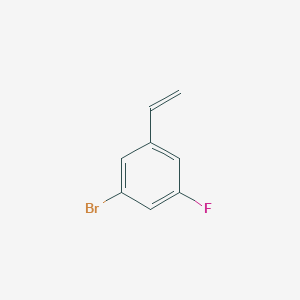

1-Bromo-3-fluoro-5-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethenyl-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAMMQQPWYJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoro 5 Vinylbenzene

Reactivity of the Vinyl Group

The vinyl group of 1-bromo-3-fluoro-5-vinylbenzene is a key site for various addition and transformation reactions.

While specific examples of radical additions and cycloadditions involving this compound are not extensively detailed in the provided search results, the vinyl moiety is inherently susceptible to such reactions. For instance, in a related context, the vinyl group can undergo transformations. A patent document describes a reaction where this compound is treated with TMSCF3 and NaI in acetonitrile (B52724) at 110 °C. google.com Although this specific reaction leads to a different product, it highlights the reactivity of the vinylbenzene system under thermal conditions with radical precursors.

The stereoselectivity of reactions at the vinyl group is a critical aspect of its chemistry, though specific examples for this compound are not prominently featured in the provided results. Generally, the electronic environment created by the bromo and fluoro substituents can influence the stereochemical outcome of reactions such as dihydroxylation or epoxidation, but detailed studies on this specific substrate are not available in the provided context.

Chemoselectivity Challenges and Strategies in Multifunctional Arenes

The presence of three distinct reactive sites—the C-Br bond, the C-F bond, and the vinyl group—in this compound poses significant chemoselectivity challenges in chemical synthesis. The ability to selectively functionalize one site while leaving the others intact is crucial for its utility as a building block.

The primary challenge lies in the similar reactivity of the C-Br and C-F bonds in certain transformations and the potential for the vinyl group to participate in competing reactions. For instance, in transition-metal-catalyzed cross-coupling reactions, the relative reactivity of aryl halides is a key factor. Generally, the reactivity follows the order C-I > C-Br > C-Cl > C-F, based on bond dissociation energies. researchgate.net This trend would favor the selective activation of the C-Br bond over the C-F bond in reactions like Suzuki, Stille, or Heck couplings.

However, the choice of catalyst, ligands, and reaction conditions can significantly influence this selectivity. researchgate.net For example, specialized nickel catalysts have been shown to exhibit good chemoselectivity in the reductive coupling of aryl halides. nih.gov

The vinyl group introduces another layer of complexity. It can undergo a variety of reactions, including polymerization, hydrogenation, and addition reactions. In the context of cross-coupling, the vinyl group itself can act as a coupling partner in Heck reactions. chemicalbook.com Therefore, reaction conditions must be carefully chosen to avoid undesired side reactions involving the vinyl moiety.

A strategic approach to achieve chemoselectivity would involve:

Exploiting inherent reactivity differences: Utilizing reaction conditions that strongly favor the activation of one functional group over the others, such as using a palladium catalyst that selectively activates the C-Br bond for cross-coupling.

Protecting group strategies: Temporarily modifying a functional group to prevent its reaction while another is being functionalized.

One-pot multi-reaction sequences: Designing a sequence of reactions where the product of the first selective transformation is immediately subjected to a second reaction at a different site.

The table below illustrates potential selective transformations and the associated challenges:

| Desired Transformation | Reactive Site | Potential Competing Reactions | Strategy for Selectivity |

| Suzuki Coupling | C-Br | Coupling at C-F, reaction at vinyl group | Use of a palladium catalyst with ligands promoting C-Br activation at lower temperatures. |

| Nucleophilic Aromatic Substitution | C-F | Substitution at C-Br | Exploiting the better leaving group ability of fluoride (B91410) under specific SNAr conditions. |

| Heck Reaction (as electrophile) | C-Br or C-F | Polymerization of the vinyl group | Optimization of catalyst and reaction time to favor cross-coupling over polymerization. |

| Dihydroxylation | Vinyl group | Reactions at C-Br or C-F | Use of mild oxidants like OsO₄ in catalytic amounts under conditions that do not affect the aryl halides. |

Theoretical and Computational Studies of Reaction Mechanisms

To unravel the complex reactivity of this compound, theoretical and computational methods provide invaluable insights into reaction mechanisms, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to model and compare the different potential reaction pathways.

For SNAr reactions, DFT can be used to calculate the energies of the reactants, the Meisenheimer complex intermediates, the transition states, and the products for both the displacement of bromide and fluoride. By comparing the activation energies (the energy difference between the reactants and the transition state) for the two pathways, a prediction can bemade about which leaving group is kinetically favored.

A hypothetical DFT study on the SNAr reaction of this compound with a methoxide (B1231860) nucleophile might yield the following data:

| Reaction Pathway | Intermediate Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Bromide Displacement | +5.2 | +25.8 | 20.6 |

| Fluoride Displacement | +3.9 | +23.5 | 19.6 |

Note: These are hypothetical values for illustrative purposes.

In this hypothetical scenario, the lower activation energy for fluoride displacement suggests that this pathway would be kinetically preferred. DFT can also be used to analyze the charge distribution in the transition states, providing further insight into their relative stabilities.

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that proposes that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. wikipedia.org MEDT analyzes the electron density of the reactants and the changes it undergoes along the reaction path.

Within MEDT, the reactivity of this compound can be analyzed by examining its conceptual DFT-derived indices, such as the electrophilicity and nucleophilicity indices, and the local Parr functions. These indices can predict the most favorable sites for nucleophilic or electrophilic attack.

For an SNAr reaction, which involves a nucleophilic attack on the aromatic ring, the analysis of the electrophilic Parr functions (Pk+) at the different carbon atoms of this compound would be particularly insightful. A higher Pk+ value at a particular carbon atom indicates a greater susceptibility to nucleophilic attack at that position.

A hypothetical MEDT analysis might provide the following electrophilic Parr function values:

| Carbon Atom | Pk+ (arbitrary units) |

| C1 (bonded to Br) | 0.25 |

| C2 | 0.10 |

| C3 (bonded to F) | 0.35 |

| C4 | 0.12 |

| C5 (bonded to vinyl) | 0.15 |

| C6 | 0.08 |

Note: These are hypothetical values for illustrative purposes.

These hypothetical results would suggest that C3, the carbon attached to the fluorine atom, is the most electrophilic center and therefore the most likely site for nucleophilic attack, which aligns with the expected outcome based on the electronegativity of fluorine. MEDT can thus provide a detailed electronic-level understanding of the factors governing the reactivity and selectivity of this multifunctional arene.

Polymerization Science of 1 Bromo 3 Fluoro 5 Vinylbenzene As a Monomer

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 1-bromo-3-fluoro-5-vinylbenzene, leading to the formation of poly(this compound), can theoretically proceed through various mechanisms. The presence of the vinyl group makes it a suitable candidate for chain-growth polymerization, particularly radical polymerization techniques.

Free radical polymerization is a fundamental method for producing a wide variety of polymers. researchgate.net The process is initiated by the decomposition of an initiator molecule to generate free radicals, which then react with monomer units to propagate the polymer chain. For halogenated vinylbenzenes, the general mechanism follows the conventional steps of initiation, propagation, and termination.

A hypothetical reaction scheme for the free radical polymerization of this compound is presented below:

Initiation: I → 2R• R• + CH₂=CH(C₆H₃BrF) → R-CH₂-CH•(C₆H₃BrF)

Propagation: R-CH₂-CH•(C₆H₃BrF) + n(CH₂=CH(C₆H₃BrF)) → R-(CH₂-CH(C₆H₃BrF))ₙ-CH₂-CH•(C₆H₃BrF)

Termination: (Combination or Disproportionation)

The kinetics of such a polymerization would be influenced by factors such as initiator concentration, monomer concentration, and temperature. The presence of the bulky bromine atom and the electronegative fluorine atom might also introduce steric and electronic effects that could alter the propagation and termination rate constants compared to unsubstituted styrene (B11656).

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (e.g., copper, iron) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.educmu.edunih.gov This technique is well-suited for a wide range of monomers, including styrenes and acrylates. cmu.edu The polymerization of functionalized vinyl monomers, including those with halogen substituents, has been successfully achieved using ATRP. nih.gov

For this compound, an ATRP system would typically involve an alkyl halide initiator, a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bipyridine derivative). The halogen atom on the polymer chain end allows for reversible activation by the copper(I) complex, forming a propagating radical and a copper(II) species. While specific studies on the ATRP of this compound are not documented, research on the ATRP of other halogenated styrenes suggests its feasibility. The success of ATRP would depend on the careful selection of the initiator, catalyst, ligand, and reaction conditions to ensure a controlled process. researchgate.net

A representative table of ATRP conditions for styrenic monomers is shown below, which could serve as a starting point for optimizing the polymerization of this compound.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) |

| Styrene | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 110 |

| 4-Chlorostyrene | 1-Phenylethyl chloride | CuCl/dNbpy | Bulk | 130 |

| 4-Bromostyrene | Methyl α-bromophenylacetate | CuBr/TPMA | Anisole | 100 |

This table is illustrative and based on data for analogous monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over polymerization and is tolerant to a wide variety of functional groups. researchgate.netrsc.org RAFT polymerization is mediated by a chain transfer agent, typically a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates), which reversibly reacts with propagating radicals. researchgate.net

The RAFT polymerization of styrene and its derivatives has been extensively studied. researchgate.netmdpi.commdpi.com The choice of the RAFT agent is crucial for achieving a controlled polymerization. For this compound, a suitable RAFT agent would need to be selected based on the reactivity of the monomer. The general mechanism involves the RAFT agent reacting with an initiator-derived radical, followed by the addition of monomer units and subsequent chain transfer with other polymer chains. This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Research on the RAFT polymerization of styrene provides a framework for developing protocols for this compound. researchgate.netmdpi.com

An illustrative data table for RAFT polymerization of styrenic monomers is provided below.

| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) |

| Styrene | Cumyl dithiobenzoate | AIBN | Toluene | 60 |

| Styrene | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Bulk | 110 |

| 4-Fluorostyrene | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | AIBN | 1,4-Dioxane | 70 |

This table is illustrative and based on data for analogous monomers.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. researchgate.net This method is particularly effective for the polymerization of styrene and its derivatives. The process typically involves heating the monomer with a nitroxide-based initiator or a conventional initiator in the presence of a stable nitroxide.

Controlled/Living Radical Polymerization (CRP) Techniques

Copolymerization Studies with Diverse Comonomers

Copolymerization of this compound with other vinyl monomers offers a pathway to a wide range of new materials with tailored properties. The incorporation of the halogenated monomer can impart specific functionalities, while the comonomer can be chosen to control other properties such as glass transition temperature, solubility, and mechanical strength.

Limited direct research exists on the copolymerization of this compound. However, studies on the copolymerization of other halogenated styrenes with common comonomers like styrene and acrylates provide valuable insights. researchgate.netresearchgate.netchemrxiv.org For example, the copolymerization of halogen-substituted phenylcyanoacrylates with styrene has been reported to proceed via radical initiation. researchgate.netresearchgate.net In these studies, the reactivity of the halogenated monomer towards the styrene radical was found to be relatively high. researchgate.netresearchgate.net

The reactivity ratios (r₁ and r₂) of this compound (M₁) and a comonomer (M₂) would determine the composition and sequence distribution of the resulting copolymer. These ratios are defined as the rate constant for a propagating radical adding its own monomer type versus the rate constant for adding the other monomer. While experimental reactivity ratios for this compound are not available, data from similar systems can provide an estimation. For instance, in the copolymerization of styrene (St) and various halogenated styrenes, the reactivity ratios often indicate the formation of random or alternating copolymers depending on the specific substituents.

A hypothetical data table for the copolymerization of a halogenated vinylbenzene (M₁) with styrene (M₂) is presented below to illustrate the type of data that would be relevant.

| M₁ | M₂ | r₁ | r₂ | r₁r₂ | Copolymer Type |

| 4-Bromostyrene | Styrene | 0.83 | 1.12 | 0.93 | Random |

| 4-Fluorostyrene | Styrene | 0.72 | 1.03 | 0.74 | Random/Alternating tendency |

| 2,4,6-Tribromostyrene | Styrene | 0.35 | 0.50 | 0.18 | Alternating |

This table contains representative data for analogous systems and is for illustrative purposes.

The development of copolymers containing this compound could lead to materials with a unique combination of properties, leveraging the contributions of both the halogenated monomer and the chosen comonomer.

Reactivity Ratios and Copolymer Composition Control

The copolymerization of this compound with other vinyl monomers is crucial for tailoring the properties of the resulting materials. The composition of the copolymer is dictated by the reactivity ratios of the comonomers, which describe the relative rate at which a growing polymer chain adds a monomer of its own kind versus the other monomer. open.edu While specific experimental reactivity ratios for this compound are not extensively documented in the literature, we can infer its likely behavior by examining related systems.

The electronic effects of the substituents on the styrene ring play a significant role in determining its reactivity. The fluorine atom is strongly electronegative and acts as an electron-withdrawing group through induction, while the bromine atom is also electron-withdrawing. These effects can influence the electron density of the vinyl group, thereby affecting its reactivity towards a propagating radical. In the copolymerization of styrene and 2-ethylhexyl acrylate (B77674) via atom transfer radical polymerization (ATRP), the reactivity ratios were found to be different from those in conventional free radical polymerization, highlighting the influence of the polymerization technique. frontiersin.org For instance, studies on the copolymerization of styrene with other halogenated styrenes have shown that the reactivity ratios are influenced by the nature and position of the halogen. acs.org

To control the copolymer composition, the Mayo-Lewis equation is employed, which relates the instantaneous composition of the copolymer to the composition of the monomer feed and the reactivity ratios (r1 and r2). open.edursc.org

Table 1: Representative Reactivity Ratios for Copolymerization of Styrene (M1) with Various Comonomers (M2)

| Monomer 2 (M2) | r1 | r2 | Polymerization Conditions | Reference |

|---|---|---|---|---|

| Methyl Methacrylate | 0.46 | 0.52 | Free Radical | open.edu |

| 1,3-Butadiene | 1.35 | 0.78 | Free Radical | open.edu |

| 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Conventional Radical | frontiersin.org |

| Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | frontiersin.org |

This table presents data for analogous systems to illustrate the range of reactivity ratios observed in styrene copolymerizations. The exact values for this compound would need to be determined experimentally.

By carefully selecting the comonomer and the polymerization conditions, it is possible to synthesize random, alternating, or block-like copolymers. Given the electronic nature of the substituents on this compound, it is expected to exhibit reactivity ratios that allow for the formation of copolymers with a range of compositions and microstructures.

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers allows for the combination of distinct polymer properties into a single macromolecule. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for creating such complex architectures. acs.orgsigmaaldrich.com

Block Copolymers:

Block copolymers containing a poly(this compound) segment can be synthesized by sequential monomer addition. For example, a polystyrene block can be first synthesized via ATRP, and the resulting "living" polymer chain can then be used to initiate the polymerization of this compound to form a diblock copolymer. nsysu.edu.twresearchgate.net The synthesis of poly(styrene)-b-poly(4-vinyl pyridine) has been successfully achieved using a two-step ATRP process. nsysu.edu.tw A similar approach could be employed for this compound.

A general synthetic route to a diblock copolymer such as poly(styrene)-b-poly(this compound) would involve:

Synthesis of a polystyrene macroinitiator with a bromine end-group (PS-Br) via ATRP of styrene. nsysu.edu.tw

Purification of the PS-Br macroinitiator.

Chain extension of the PS-Br macroinitiator by the ATRP of this compound. buct.edu.cnmdpi.com

Graft Copolymers:

Graft copolymers can be prepared using either a "grafting from," "grafting to," or "grafting through" approach. cmu.edu

Grafting From: This method involves the polymerization of a monomer from initiation sites along a polymer backbone. For instance, a polymer backbone containing benzylic bromide groups can be used as a macroinitiator for the ATRP of this compound. The synthesis of syndiotactic-polystyrene-graft-poly(methyl methacrylate) has been demonstrated using a brominated polystyrene backbone. cmu.edu This strategy could be adapted by first creating a polymer backbone with appropriate initiating sites and then grafting poly(this compound) chains from it.

Grafting To: This approach involves attaching pre-synthesized polymer chains to a polymer backbone. For example, a living anionic polymerization of this compound could be initiated, and the resulting "living" polymer chains could then be reacted with a polymer backbone containing electrophilic sites.

Grafting Through: This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. A poly(this compound) chain with a vinyl end group could be synthesized and then copolymerized with another monomer to form a graft copolymer.

Post-Polymerization Modification Strategies for Functional Polymers

The presence of both bromine and fluorine atoms on the phenyl ring of the repeating unit in poly(this compound) offers a rich platform for post-polymerization modification. researchgate.net These modifications can be used to introduce a wide range of functional groups, thereby tuning the polymer's properties for specific applications.

Modification of the Bromine Atom: The carbon-bromine bond is susceptible to a variety of chemical transformations.

Nucleophilic Substitution: The bromine atom can be replaced by a range of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of functionalities for bioconjugation or for altering the polymer's solubility.

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira coupling reactions can be performed on the bromo-functionalized polymer to introduce new carbon-carbon bonds, enabling the synthesis of conjugated polymers or polymers with tailored optical properties.

Lithiation: The bromine atom can be exchanged with lithium, creating a reactive intermediate that can be further functionalized by reaction with various electrophiles.

Modification Involving the Fluorine Atom: The highly electronegative fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. While the fluorine itself is a poor leaving group in SNAr, its presence can facilitate the displacement of other groups or direct reactions on the aromatic ring. Additionally, the fluorine atom can be a site for specific interactions, such as hydrogen bonding. UV irradiation in the presence of a photoacid generator has been used to achieve site-specific modification of fluoropolymers. mdpi.comresearchgate.net

A hypothetical post-polymerization modification could involve the thio-bromo "click" reaction to introduce cationic charges, as has been demonstrated for poly(α-bromo-ε-caprolactone). cmu.edu

Advanced Polymer Characterization for Structural and Architectural Elucidation

A combination of advanced characterization techniques is essential to fully elucidate the structure and architecture of polymers derived from this compound.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. azom.comazom.com For block copolymers, GPC can be used to monitor the chain extension from the macroinitiator, with a clear shift in the chromatogram to higher molecular weight indicating successful block copolymerization. researchgate.netamazonaws.com Multi-detector GPC, incorporating light scattering and viscometry detectors, can provide absolute molecular weight and information on polymer branching. azom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to confirm the incorporation of the monomer into the polymer chain and to determine the copolymer composition by comparing the integration of characteristic proton signals from each monomer unit. nsysu.edu.tw

¹³C NMR: Provides detailed information about the polymer's microstructure and tacticity.

¹⁹F NMR: This is a particularly powerful tool for characterizing fluorinated polymers due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.orgalfa-chemistry.comhuji.ac.il The chemical shift of the fluorine atom is highly sensitive to its local environment, providing valuable information about the polymer's structure, sequence distribution in copolymers, and the success of post-polymerization modifications. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of functional groups in the monomer and the polymer, and for monitoring the progress of post-polymerization modification reactions by observing the appearance or disappearance of characteristic absorption bands. buct.edu.cn

Table 2: Key Characterization Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| GPC/SEC | Molecular weight (Mn, Mw), Polydispersity Index (PDI), Branching |

| ¹H NMR | Polymer structure confirmation, Copolymer composition |

| ¹³C NMR | Microstructure, Tacticity |

| ¹⁹F NMR | Confirmation of fluorine incorporation, Copolymer sequence distribution, Monitoring of post-polymerization modification |

By employing these advanced characterization techniques, a comprehensive understanding of the polymers synthesized from this compound can be achieved, paving the way for the rational design of novel materials with tailored properties.

Applications in Materials Science Research

A Precursor for Advanced Polymeric Materials with Tunable Properties

The presence of the vinyl group in 1-Bromo-3-fluoro-5-vinylbenzene allows it to readily undergo polymerization, forming the basis for a new class of advanced polymeric materials. The bromine and fluorine atoms attached to the phenyl ring play a crucial role in modulating the properties of the resulting polymers.

Polymers with Tailored Thermal or Optical Characteristics

While specific research on the thermal and optical properties of homopolymers derived solely from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry allow for strong inferences. The incorporation of halogen atoms, particularly fluorine, is a well-established strategy for enhancing the thermal stability of polymers. The strong carbon-fluorine bond can increase the degradation temperature of the polymer backbone.

Furthermore, the refractive index of the resulting polymer can be tuned by the inclusion of the heavy bromine atom and the highly electronegative fluorine atom. This opens the possibility of designing polymers for specific optical applications, such as anti-reflective coatings or materials for optical waveguides.

In a broader context, a study on the copolymerization of various halogenated and substituted phenylcyanoacrylates with styrene (B11656) has demonstrated the feasibility of incorporating such functional monomers into larger polymer chains. chemrxiv.orgresearchgate.netchemrxiv.org This research, while not directly involving this compound, supports the principle that vinyl-functionalized benzene (B151609) rings with halogen substituents can be effectively polymerized to create materials with modified properties. chemrxiv.orgresearchgate.netchemrxiv.org

Functional Polymers for Electronic or Optoelectronic Applications

The electronic properties of polymers derived from this compound are a key area of interest. The presence of both an electron-withdrawing fluorine atom and a bromine atom can influence the electron density of the aromatic ring, which in turn affects the polymer's electronic characteristics.

The bromine atom provides a reactive site for post-polymerization modification. Through cross-coupling reactions, various functional groups can be introduced onto the polymer chain. This allows for the synthesis of a wide array of functional polymers with tailored electronic or optoelectronic properties, potentially for use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Although direct studies on polymers from this compound for these applications are not yet prevalent, the synthetic utility of similar brominated aromatic compounds is well-established in the field of organic electronics.

A Building Block for Molecular Glassformers and Organic Semiconductors

Beyond polymeric materials, this compound holds promise as a fundamental building block for the synthesis of small molecules with specific functionalities, such as molecular glassformers and organic semiconductors.

Molecular glassformers are low-molecular-weight organic compounds that can exist in a stable amorphous glassy state. The irregular shape and substitution pattern of this compound could be exploited in the design of molecules that resist crystallization and readily form stable glasses. These materials are of interest for applications where optical clarity and long-term stability are required.

In the field of organic semiconductors, the ability to modify the this compound core is particularly advantageous. The bromine atom can serve as a handle for Suzuki, Stille, or other cross-coupling reactions, enabling the construction of larger conjugated molecules. By strategically adding other aromatic or electron-donating/withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. This is a critical factor in the design of efficient organic semiconductor materials for transistors and solar cells. While specific research on organic semiconductors derived from this exact precursor is limited, the synthetic strategies are well-trodden paths in materials chemistry.

Design of Self-Assembled Systems and Nanostructured Materials

The principles of molecular self-assembly can be applied to derivatives of this compound to create highly ordered nanostructured materials. The interplay of intermolecular forces, such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the carbon-fluorine bond), and π-π stacking of the benzene rings, can be harnessed to direct the assembly of these molecules into well-defined architectures.

For instance, by attaching long alkyl chains or other recognition motifs to the this compound core, it may be possible to induce the formation of liquid crystalline phases or self-assembled monolayers on surfaces. These nanostructured materials could find applications in areas such as molecular electronics, sensing, and catalysis. The vinyl group also offers a site for polymerization after self-assembly, potentially locking in the nanostructure and enhancing its robustness.

While the direct exploration of this compound in self-assembled systems is an area ripe for investigation, the fundamental molecular features it possesses make it a compelling candidate for the bottom-up fabrication of novel functional materials.

Advanced Spectroscopic and Analytical Characterization for 1 Bromo 3 Fluoro 5 Vinylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of organic molecules, including "1-Bromo-3-fluoro-5-vinylbenzene." By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the structure and connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to confirm the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 1-Bromo-3,5-difluorobenzene, the protons on the aromatic ring provide signals that are crucial for confirming the substitution pattern. chemicalbook.com Similarly, for "this compound," the vinyl group protons and the aromatic protons would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For instance, the ¹³C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene shows distinct signals for each carbon atom in the molecule. orgsyn.org In the case of "this compound," the carbon atoms of the vinyl group and the aromatic ring, including the carbon atoms bonded to bromine and fluorine, would have unique chemical shifts influenced by their local electronic environment.

A representative dataset for a similar compound, 1-Bromo-3-fluorobenzene (B1666201), is presented below:

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzene (B151609) Derivative

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.1 - 7.5 |

| ¹³C | 115 - 135 |

Note: This is generalized data and specific shifts for "this compound" would require experimental determination.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes the chances of signal overlap and allows for the clear resolution of different fluorine environments. azom.comthermofisher.com

For "this compound," the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom on the benzene ring. The precise chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H nuclei (¹H-¹⁹F coupling) would result in splitting of the fluorine signal, providing valuable information about the proximity of protons. huji.ac.il This technique is particularly useful in distinguishing between different fluorinated isomers.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for elucidating complex molecular structures by revealing correlations between different nuclei.

COrrelation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound," COSY would show correlations between the vinyl protons and between adjacent aromatic protons, helping to establish the connectivity within the vinyl group and the substitution pattern on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a one-bond correlation (¹JCH) that is crucial for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups. In "this compound," HSQC would link each proton of the vinyl group and the aromatic ring to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For halogenated compounds like "this compound," the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) provides a characteristic signature in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For "this compound" (C₈H₆BrF), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is critical for confirming the identity of a newly synthesized compound.

Table 2: Calculated and Expected HRMS Data for "this compound"

| Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₈H₆⁷⁹BrF | 200.9682 |

| C₈H₆⁸¹BrF | 202.9662 |

Note: These are theoretical values. Experimental values would be very close to these.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from reaction byproducts or other impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like "this compound." When coupled with a mass spectrometer (GC-MS), it can separate the components of a mixture and provide mass spectra for each component, allowing for their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative separations. For derivatives of "this compound," especially those that are less volatile or thermally sensitive, HPLC is the method of choice for purification. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral derivatives. researchgate.net

The purity of the compound is typically determined by calculating the peak area percentage from the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection specificity of mass spectrometry, making it ideal for purity assessment and identification of byproducts from synthesis. proquest.com For halogenated compounds, GC-MS analysis provides characteristic isotopic patterns in the mass spectrum, which simplifies identification. proquest.com

In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is commonly employed. thermofisher.com

The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ and another at [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Key fragmentation would likely involve the loss of the vinyl group (-CH=CH₂), a bromine atom (-Br), or a fluorine atom (-F). Analysis of related brominated flame retardants has shown that the loss of two bromine atoms is a typical fragmentation pathway for polybrominated compounds. thermofisher.com Pyrolysis-GC/MS can also be used to identify the thermal degradation products of polymers derived from this monomer. nih.gov

Table 1: Hypothetical GC-MS Parameters and Expected Fragments for this compound

| Parameter | Value/Description |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp to 300 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Expected [M]⁺ | m/z 200/202 (due to ⁷⁹Br/⁸¹Br isotopes) |

| Major Fragments | [M-C₂H₃]⁺, [M-Br]⁺, [M-F]⁺, [C₆H₄F]⁺ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for monitoring reaction progress, purification, and quantifying impurities. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte.

For separating halogenated aromatic compounds, reversed-phase HPLC is the most common approach. rsc.orgoup.com A C18 or a phenyl-hexyl column is often effective, as the separation mechanism relies on hydrophobic interactions between the analyte and the stationary phase. chromforum.org The presence of halogen atoms influences the compound's hydrophobicity and its interaction with the stationary phase; retention generally increases with the size of the halogen atom (F < Cl < Br < I). rsc.org

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation of components with different polarities. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths corresponding to the aromatic system of the molecule (e.g., 210 nm and 254 nm). rsc.orgsielc.com

Table 2: Typical HPLC Conditions for Analysis of Halogenated Aromatic Compounds

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol |

| Elution | Gradient (e.g., 50% B to 100% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10-20 µL |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are crucial for confirming the structure of this compound and its polymers.

The infrared spectrum of a substituted benzene derivative is characterized by several distinct regions. libretexts.org For this compound, key absorptions are expected for the aromatic C-H stretching, C=C stretching of both the vinyl group and the aromatic ring, and the C-F and C-Br stretching vibrations. A detailed spectroscopic investigation of the closely related 1-bromo-3-fluorobenzene provides a strong basis for assigning the vibrational modes. nih.gov The out-of-plane (oop) C-H bending vibrations are particularly useful for confirming the 1,3,5-trisubstitution pattern on the benzene ring. libretexts.orglibretexts.org

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic & Vinyl C-H Stretch | libretexts.orglibretexts.org |

| 1680-1640 | Medium | Vinyl C=C Stretch | libretexts.org |

| 1600-1585 & 1500-1400 | Medium-Strong | Aromatic C=C Ring Stretch | libretexts.org |

| ~1250 | Strong | C-F Stretch | tum.de |

| 990 & 910 | Strong | Vinyl C-H Out-of-Plane Bending | tum.de |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending (oop) | libretexts.org |

Thermal Analysis Techniques

Thermal analysis techniques are critical for evaluating the stability and phase behavior of materials, particularly for polymers derived from this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For polymers, DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For a polymer synthesized from this compound, the resulting poly(this compound) would be an amorphous or semi-crystalline thermoplastic. Its Tg would be expected to be higher than that of standard polystyrene due to the presence of bulky and polar halogen substituents, which restrict chain mobility. The presence of these substituents may also disrupt crystalline packing, potentially leading to a predominantly amorphous polymer with no distinct melting point. Studies on polystyrene composites have shown that additives can significantly influence the Tg. researchgate.net

Table 4: Illustrative DSC Data for a Substituted Polystyrene Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| Glass Transition (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | ~110-130 °C |

| Melting Point (Tm) | Temperature at which crystalline regions of the polymer melt. May not be present in amorphous polymers. | N/A or broad peak |

| Heating/Cooling Rate | Standard rate for analysis. | 10 °C/min |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It is used to evaluate the thermal stability of materials and to study their decomposition profiles.

The thermal stability of poly(this compound) would be influenced by the C-Br and C-F bonds. Generally, the thermal degradation of polystyrene involves random chain scission. nih.gov The presence of halogen atoms, particularly bromine, can alter the degradation mechanism. Brominated flame retardants are known to release halogen radicals upon heating, which can interrupt the combustion process in the gas phase. cetjournal.it TGA studies on various polymeric brominated flame retardants show decomposition can begin at temperatures ranging from 250 °C to over 400 °C, depending on the structure. acs.orgresearchgate.net The degradation of fluoropolymers can also release various halogenated byproducts. nih.gov The TGA curve for poly(this compound) would show the onset temperature of decomposition and the percentage of char residue left at high temperatures, which is an indicator of its flame-retardant properties. marquette.edu

Table 5: Representative TGA Data for a Halogenated Polystyrene

| Parameter | Description | Typical Value (in N₂ atmosphere) |

|---|---|---|

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | ~280-350 °C |

| Temperature at Max Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | ~380-450 °C |

| Char Yield at 600 °C | The percentage of material remaining as a stable carbonaceous residue. | 15-30% |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. tainstruments.com GPC separates polymer molecules based on their size, or hydrodynamic volume, in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules.

For the analysis of poly(this compound), the polymer would be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injected into the GPC system. The system is calibrated using a series of narrow molecular weight standards, typically polystyrene standards. lcms.czshodex.comresearchgate.net The elution profile, detected by a refractive index (RI) or light scattering detector, is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net

Table 6: GPC Analysis Parameters and Expected Results for a Substituted Polystyrene | Parameter | Value/Description | | :--- | :--- | | Solvent/Eluent | Tetrahydrofuran (THF) | | Columns | Set of crosslinked polystyrene-divinylbenzene columns (e.g., Agilent PLgel) | | Calibration | Polystyrene standards of known molecular weights | | Detector | Refractive Index (RI) Detector | | Number-Average MW (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies with synthesis | | Weight-Average MW (Mw) | An average that gives more weight to heavier molecules. | Varies with synthesis | | Polydispersity Index (PDI) | Mw/Mn. A value close to 1.0 indicates a narrow distribution. | 1.5 - 2.5 (for typical free radical polymerization) |

Table 7: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Polystyrene |

| Tetrahydrofuran |

| Acetonitrile |

| Methanol |

| 1-bromo-3-fluorobenzene |

| Polychlorinated biphenyls (PCBs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Styrene (B11656) |

| Benzaldehyde |

| Styrene oxide |

| Acetophenone |

| l-phenylethanol |

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-3-fluoro-5-vinylbenzene, and how can purity be optimized?

The synthesis typically involves halogenation and functionalization of substituted benzene derivatives. A plausible method is:

- Step 1 : Bromination/fluorination of a pre-substituted benzene ring (e.g., via electrophilic aromatic substitution using Br₂/FeBr₃ or F₂ gas in controlled conditions).

- Step 2 : Introduction of the vinyl group via Heck coupling or Suzuki-Miyaura cross-coupling using a vinyl boronic acid and a palladium catalyst .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity via HPLC (>98%) and GC-MS to detect residual solvents or byproducts .

Q. How should researchers characterize the molecular structure and confirm regiochemistry?

- NMR Analysis :

- ¹H NMR : Look for vinyl proton signals (δ 5.1–6.3 ppm, coupling patterns for trans/cis isomers).

- ¹³C NMR : Confirm bromine (C-Br, δ ~105–115 ppm) and fluorine (C-F, δ ~160–170 ppm) substituents.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M]⁺ at m/z ≈ 215).

- X-ray Crystallography : For unambiguous regiochemical confirmation, though this requires high-quality single crystals .

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to volatile brominated byproducts (e.g., HBr gas).

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent vinyl group polymerization or degradation .

Advanced Research Questions

Q. How does the electronic nature of the substituents influence reactivity in cross-coupling reactions?

The bromo group acts as an electrophilic site for Pd-catalyzed couplings (e.g., Suzuki, Stille), while the fluoro group exerts strong electron-withdrawing effects, activating the ring for nucleophilic substitution. The vinyl group may participate in cycloaddition or polymerization under radical initiators. Computational studies (DFT) can map electron density to predict reaction sites .

Q. What are the stability challenges under varying pH and temperature conditions?

- Thermal Stability : Decomposition occurs above 150°C (TGA data recommended). Avoid prolonged heating in polar aprotic solvents (e.g., DMF).

- pH Sensitivity : Hydrolysis of the C-Br bond is negligible in neutral conditions but accelerates in basic media (pH > 10). Monitor via UV-Vis spectroscopy for degradation products .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies in NMR shifts (e.g., fluorine coupling constants) may arise from solvent effects or impurities. Solutions include:

- Standardized Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and consistent concentration.

- 2D NMR : HSQC/HMBC to assign overlapping signals.

- Reference Standards : Compare with structurally analogous compounds (e.g., 1-bromo-3-chloro-5-fluorobenzene-d₃, δ adjustments for deuterium) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time for halogenation steps (e.g., 30 min vs. 12 hrs conventional).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.